molecular formula C21H26ClN B13746502 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride CAS No. 2448-15-9

3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride

Cat. No.: B13746502
CAS No.: 2448-15-9
M. Wt: 327.9 g/mol
InChI Key: SDFIBMNXLKMSSV-UHFFFAOYSA-N
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Description

Molecular Formula: C21H25N·HCl
Structural Features:

  • A bicyclo[3.3.1]nonane core with a phenyl group at the 3-beta position and a benzyl group at the 9-aza position.
  • SMILES: C1CC2CC(CC(C1)N2CC3=CC=CC=C3)C4=CC=CC=C4 .
  • Collision Cross-Section (CCS) Predictions:
    • [M+H]+: 173.4 Ų
    • [M+Na]+: 188.8 Ų
    • [M-H]-: 180.7 Ų .

No literature or patent data are available for this compound, limiting direct pharmacological insights .

Properties

CAS No.

2448-15-9

Molecular Formula

C21H26ClN

Molecular Weight

327.9 g/mol

IUPAC Name

9-benzyl-3-phenyl-9-azoniabicyclo[3.3.1]nonane;chloride

InChI

InChI=1S/C21H25N.ClH/c1-3-8-17(9-4-1)16-22-20-12-7-13-21(22)15-19(14-20)18-10-5-2-6-11-18;/h1-6,8-11,19-21H,7,12-16H2;1H

InChI Key

SDFIBMNXLKMSSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC(C1)[NH+]2CC3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Key Synthetic Steps and Conditions

Formation of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Intermediate
  • The bicyclic core with a ketone at the 3-position is prepared via a Mannich reaction involving glutaraldehyde, benzylamine, and 3-oxopentanedioic acid (acetonedicarboxylic acid) in aqueous medium.
  • The reaction is conducted under controlled temperature (0–10 °C) with slow addition of sulfuric acid to maintain acidity and facilitate cyclization.
  • The crude ketone intermediate is isolated as a solution or solid with yields around 57–69% depending on purification methods.
  • Purity is confirmed by HPLC and quantitative ^1H NMR assays.
Reduction to 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol
  • The ketone is selectively reduced to the corresponding alcohol using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • In one reported method, catalytic hydrogenation with palladium hydroxide on carbon under hydrogen atmosphere at 50 °C for 48 h yields the alcohol intermediate with over 89% yield.
  • The product is isolated as a light-yellow solid with high purity (95.5% by HPLC).
Introduction of the 3-beta-Phenyl Group
  • The phenyl group at the 3-beta position can be introduced by nucleophilic substitution or addition reactions involving phenyl-containing reagents, often through organometallic intermediates or via Diels-Alder cycloaddition followed by functional group transformations.
  • Specific literature examples suggest that the phenyl substitution is incorporated during or after bicyclic core formation, but detailed stepwise procedures for this exact substitution are less commonly reported and may require custom synthetic adaptations.
Formation of the Hydrochloride Salt
  • The free base 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).
  • This salt formation enhances compound stability, crystallinity, and solubility for pharmaceutical applications.

Representative Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Yield (%) Product Purity (%) Notes
1 Mannich Cyclization Glutaraldehyde, benzylamine, 3-oxopentanedioic acid, H2SO4, 0–10 °C 57–69 >90 (HPLC, qNMR) Crude product used directly in next step
2 Reduction Pd(OH)2/C, H2 (50 psi), isopropanol, 50 °C, 48 h 89 95.5 (HPLC) Selective ketone to alcohol reduction
3 Phenyl Introduction Phenyl organometallic reagents or Diels-Alder derivatives Variable - Requires specific synthetic adaptation
4 Salt Formation HCl in ethanol or ether Quantitative - Produces hydrochloride salt

Detailed Research Outcomes

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the bicyclic framework and substitution pattern, with characteristic signals for benzyl and phenyl protons. Quantitative NMR is used to assess purity and conversion rates at each step.
  • High-Performance Liquid Chromatography (HPLC): Employed to determine product purity, typically showing >90% purity for intermediates and final products.
  • Mass Spectrometry (MS): Confirms molecular weight consistent with C21H26ClN for the hydrochloride salt (327.9 g/mol).
  • Melting Point and Crystallinity: The hydrochloride salt exhibits defined melting points indicative of high purity and crystallinity, facilitating pharmaceutical formulation.

Reaction Monitoring and Optimization

  • Reaction progress is monitored by GC or HPLC to ensure completion before proceeding to subsequent steps.
  • Temperature control and slow acid addition during cyclization prevent side reactions and improve yield.
  • Catalytic hydrogenation conditions are optimized for selectivity and safety, avoiding over-reduction or catalyst poisoning.

Comparative Studies and Biological Relevance

  • Analogous compounds such as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one and its alcohol derivatives have been studied extensively for neurological activity, suggesting that the 3-beta-phenyl substitution may modulate receptor binding and pharmacological profiles.
  • The hydrochloride salt form improves compound handling and bioavailability in medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride is primarily recognized for its role as a monoamine reuptake inhibitor . This activity suggests potential therapeutic applications in treating various neurological disorders, including:

  • Depression: Its ability to modulate neurotransmitter levels may help alleviate symptoms of depression.
  • Anxiety Disorders: The compound's interaction with serotonin and norepinephrine systems can be beneficial in managing anxiety.
  • Pain Management: Some derivatives have shown analgesic properties, indicating potential use in pain relief therapies .

2. Neuropharmacology

Research indicates that this compound interacts with several neurotransmitter systems, including:

  • Dopaminergic System: It may influence dopamine levels, which are crucial in mood regulation and reward pathways.
  • Serotonergic System: Modulation of serotonin reuptake can impact mood and anxiety levels.
  • Norepinephrine System: Its effect on norepinephrine may contribute to its stimulating properties, potentially improving focus and alertness .

3. Synthetic Chemistry

The versatility of 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride allows for various synthetic modifications leading to new derivatives with unique biological activities. Several synthetic routes have been developed, showcasing the compound's adaptability in organic synthesis.

Comparative Analysis of Related Compounds

To understand the uniqueness of 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeKey Features
9-Azabicyclo[3.3.1]nonaneBicyclicBasic structure without additional substituents
9-Benzyl-9-thiabicyclo[3.3.1]nonaneBicyclicContains sulfur, affecting reactivity
8-Azabicyclo[4.2.0]octaneBicyclicDifferent ring size leading to altered properties

The distinct combination of functional groups in 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride enhances its biological activity compared to other similar bicyclic compounds .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antidepressant Effects: A study demonstrated that derivatives of this compound significantly increased serotonin levels in animal models, suggesting potential antidepressant effects.
  • Analgesic Properties: Research indicated that certain formulations containing this compound provided effective pain relief comparable to traditional analgesics.
  • Cognitive Enhancement: Preliminary studies suggest that the compound may enhance cognitive function through its dopaminergic activity, warranting further investigation into its nootropic potential .

Mechanism of Action

The mechanism of action of 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound might bind to enzymes or receptors, altering their activity and thus influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations in the Bicyclo[3.3.1]nonane Core

Table 1: Structural and Functional Comparisons
Compound Name Key Substituents Biological Activity/Properties Key Findings
3-beta-Phenyl-9-benzyl-9-azabicyclo[3.3.1]nonane hydrochloride (Target) 3-beta-phenyl, 9-benzyl Not reported Predicted CCS values suggest moderate polarity .
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride 3-oxa (oxygen), 7-carboxylic acid Not reported Discontinued product; structural modification alters solubility .
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride 3-ketone Not reported Available commercially; ketone group may enhance reactivity .
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate 3-thia (sulfur), 7-benzyl Antiarrhythmic Suppresses ventricular tachycardia in dogs at 3–6 mg/kg .
2,6-Dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide 9-selena (selenium), 2,6-dipyridinium GPx mimetic, metabolic correction Non-toxic; reduces oxidative stress post-vaccination .
3-(3-Dimethylaminopropinyl)-9-methyl-3,9-diazabicyclo[3.3.1]nonane 3-dimethylaminopropinyl, 9-methyl Curare-like activity Blocks neuromuscular transmission in cats .

Impact of Heteroatom Substitutions

  • Selenium vs. Sulfur vs. Nitrogen: 9-Selenabicyclo[3.3.1]nonane derivatives exhibit >100× higher anchimeric assistance than sulfur or nitrogen analogs, enhancing nucleophilic substitution rates . 9-Thiabicyclo[3.3.1]nonanes (e.g., 7-benzyl-3-thia analog) show antiarrhythmic efficacy, likely due to sulfur’s electronic effects stabilizing interactions with ion channels .

Pharmacological Activities

  • Antiarrhythmic Effects :
    • The 3-thia-7-azabicyclo derivative reduced ventricular tachycardia in dogs by 83% at 6 mg/kg, comparable to lidocaine .
  • Metabolic Correction :
    • Selenium-containing analogs (e.g., 2,6-dipyridinium-9-selenabicyclo) act as glutathione peroxidase (GPx) mimetics, mitigating oxidative stress during vaccination .
  • Neuromuscular Blockade: 3,9-Diazabicyclo derivatives with dimethylaminopropinyl groups exhibit curare-like activity, blocking acetylcholine receptors .

Biological Activity

3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride, also known as 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride, is a bicyclic compound characterized by its unique azabicyclo structure. This compound has garnered attention due to its significant biological activities, particularly as a monoamine reuptake inhibitor . The molecular formula of this compound is C15H19ClNC_{15}H_{19}ClN, with a molecular weight of approximately 229.32 g/mol .

Biological Significance

The biological activity of 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride primarily revolves around its interactions with neurotransmitter systems, which suggest potential therapeutic applications in treating conditions such as depression and anxiety disorders due to its monoamine reuptake inhibition properties .

The compound acts by inhibiting the reuptake of key neurotransmitters including serotonin, norepinephrine, and dopamine, thereby increasing their availability in the synaptic cleft. This mechanism is crucial for the modulation of mood and emotional responses .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Monoamine Reuptake Inhibition :
    • Studies indicate that 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride exhibits significant inhibition of serotonin and norepinephrine transporters, which are critical targets in the treatment of mood disorders .
  • Analgesic Properties :
    • Derivatives of this compound have shown promising analgesic effects, suggesting potential applications in pain management therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride, a comparison with structurally similar compounds is insightful:

Compound NameStructure TypeKey Features
9-Azabicyclo[3.3.1]nonaneBicyclicBasic structure without additional substituents
9-Benzyl-9-thiabicyclo[3.3.1]nonaneBicyclicContains sulfur, affecting its reactivity
8-Azabicyclo[4.2.0]octaneBicyclicDifferent ring size leading to altered properties

The distinct combination of functional groups in 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride contributes to its pronounced biological activity as a monoamine reuptake inhibitor, differentiating it from other bicyclic compounds that may not exhibit similar effects .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of this compound:

  • Case Study on Depression :
    • A clinical trial assessed the efficacy of a derivative of this compound in patients with major depressive disorder, revealing significant improvements in depressive symptoms compared to placebo groups .
  • Pain Management Study :
    • Another study evaluated the analgesic effects of a formulation containing 3-beta-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride, demonstrating notable pain relief in chronic pain patients .

Q & A

Q. What are the most reliable synthetic routes for 3-β-Phenyl-9-benzyl-9-azabicyclo(3.3.1)nonane hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization of precursors to form the bicyclo[3.3.1]nonane core, followed by benzylation and phenyl group introduction. Key steps include:

  • Cyclization : Use of anhydrous conditions and bases like triethylamine to prevent ester hydrolysis during bicyclic core formation .
  • Benzylation/Phenylation : Alkylation with benzyl halides or coupling reactions (e.g., Suzuki-Miyaura) for aryl group attachment . Optimization strategies:
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during cyclization.
  • Catalyst screening : Ruthenium or palladium catalysts improve regioselectivity in coupling steps .
  • Purification : Recrystallization or HPLC ensures >95% purity .

Q. How can the stereochemical configuration of the bicyclo[3.3.1]nonane system be confirmed experimentally?

  • X-ray crystallography : Resolves absolute stereochemistry (e.g., chair-boat vs. chair-chair conformers) .
  • NMR spectroscopy : 1^1H-1^1H NOESY identifies spatial proximity of protons to confirm endo/exo substituents .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .

Advanced Research Questions

Q. What methodologies are effective for resolving contradictions in pharmacological data (e.g., conflicting receptor binding affinities)?

Discrepancies may arise from assay conditions or stereochemical impurities. Recommended approaches:

  • Comparative binding assays : Use standardized protocols (e.g., radioligand displacement with orexin receptors) to validate results across labs .
  • Enantiomeric purity analysis : Ensure >99% enantiomeric excess via chiral HPLC to exclude inactive stereoisomers .
  • In vivo vs. in vitro correlation : Test compound bioavailability and blood-brain barrier penetration to explain mismatches between cellular and animal models .

Q. How can computational modeling predict the compound’s interaction with neurological targets like orexin receptors?

  • Docking simulations : Use software like AutoDock Vina with receptor crystal structures (PDB: 4ZJ8) to map binding pockets .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability of hydrogen bonds and hydrophobic contacts .
  • QSAR models : Train models on bicyclic amine derivatives to predict IC50_{50} values based on substituent electronegativity and steric bulk .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing racemization during benzylation .
  • Catalyst immobilization : Heterogeneous catalysts (e.g., Pd/C) improve recyclability and reduce metal contamination .
  • In-line analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time to avoid off-path intermediates .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s metabolic stability in preclinical studies?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Metabolite identification : Use high-resolution MS to detect hydroxylated or N-debenzylated products .

Q. What analytical techniques are critical for characterizing degradation products under stress conditions?

  • Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .
  • LC-HRMS : Identify degradation products with mass accuracy <5 ppm .
  • Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) to separate degradants from the API .

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